REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Br:11][CH2:12][CH2:13][CH2:14][CH2:15]Br.C1(C)C=CC=CC=1>O.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH2:3]([O:10][CH2:15][CH2:14][CH2:13][CH2:12][Br:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
174 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
624 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises slowly to about 60° C.
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
ADDITION
|
Details
|
poured in 500 mL water
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with 750 mL toluene
|
Type
|
WASH
|
Details
|
the organic layer is washed with 3×500 mL water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
purified by bulb-to-bulb distillation at 0,2 mmHg
|
Type
|
DISTILLATION
|
Details
|
After redistillation of the intermediate fraction there
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCCCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |